molecular formula C14H11NO4 B11958476 2-[(3-Hydroxyphenyl)carbamoyl]benzoic acid CAS No. 19336-94-8

2-[(3-Hydroxyphenyl)carbamoyl]benzoic acid

Cat. No.: B11958476
CAS No.: 19336-94-8
M. Wt: 257.24 g/mol
InChI Key: PHTZVGCQVXOGLA-UHFFFAOYSA-N
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Description

2-[(3-Hydroxyphenyl)carbamoyl]benzoic acid is an organic compound with the molecular formula C14H11NO4 This compound is characterized by the presence of a benzoic acid moiety linked to a hydroxyphenyl carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Hydroxyphenyl)carbamoyl]benzoic acid typically involves the reaction of 3-hydroxyaniline with phthalic anhydride. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-[(3-Hydroxyphenyl)carbamoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-[(3-Hydroxyphenyl)carbamoyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(3-Hydroxyphenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the carbamoyl group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Gallic Acid: Another hydroxybenzoic acid derivative with antioxidant properties.

    Protocatechuic Acid: Known for its anti-inflammatory and antimicrobial activities.

    p-Hydroxybenzoic Acid: Widely used as a preservative in the food industry.

Uniqueness: 2-[(3-Hydroxyphenyl)carbamoyl]benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a hydroxyphenyl group and a carbamoyl group makes it a versatile compound for various applications.

Properties

CAS No.

19336-94-8

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

2-[(3-hydroxyphenyl)carbamoyl]benzoic acid

InChI

InChI=1S/C14H11NO4/c16-10-5-3-4-9(8-10)15-13(17)11-6-1-2-7-12(11)14(18)19/h1-8,16H,(H,15,17)(H,18,19)

InChI Key

PHTZVGCQVXOGLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)O)C(=O)O

Origin of Product

United States

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